molecular formula C19H23Cl2NO B12735959 3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride CAS No. 102163-39-3

3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride

Cat. No.: B12735959
CAS No.: 102163-39-3
M. Wt: 352.3 g/mol
InChI Key: RPLABBPXUDXBTN-UHFFFAOYSA-N
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Description

3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride typically involves the reaction of p-chloro-alpha-phenylbenzyl alcohol with 1-ethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in studies involving enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine
  • 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride

Uniqueness

3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group, for example, may influence its reactivity and interaction with biological targets differently compared to similar compounds with different substituents.

Properties

CAS No.

102163-39-3

Molecular Formula

C19H23Cl2NO

Molecular Weight

352.3 g/mol

IUPAC Name

3-[(4-chlorophenyl)-phenylmethoxy]-1-ethylpyrrolidine;hydrochloride

InChI

InChI=1S/C19H22ClNO.ClH/c1-2-21-13-12-18(14-21)22-19(15-6-4-3-5-7-15)16-8-10-17(20)11-9-16;/h3-11,18-19H,2,12-14H2,1H3;1H

InChI Key

RPLABBPXUDXBTN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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